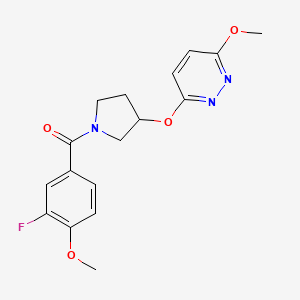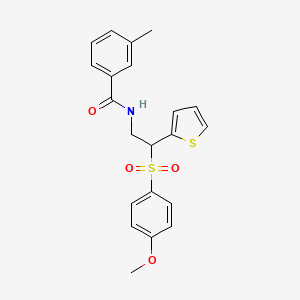![molecular formula C20H18N2O4S B2832986 (Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 868376-51-6](/img/structure/B2832986.png)
(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate” is a compound that contains a benzo[d]thiazole core, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring . The compound also has an allyl group, a methoxy group, and a carbamoyl group attached to the benzo[d]thiazole core .
Scientific Research Applications
Photodynamic Therapy Applications
- Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds, including variants similar to (Z)-methyl 4-((3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate, demonstrated valuable properties for photodynamic therapy, notably high singlet oxygen quantum yield, making them potential candidates for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Reactivity and Chemical Transformation Studies
- Research by Plażuk, Warkentin, and Werstiuk (2005) on allyloxy(methoxy)carbene, which shares structural similarities with the compound , revealed insights into carbene rearrangement and the Claisen rearrangement of the carbene dimer. This study is significant in understanding the chemical behavior and potential applications of such compounds in synthetic chemistry (Plażuk, Warkentin, & Werstiuk, 2005).
Synthesis and Structural Analysis
- The work of Mataka et al. (1992) involved nucleophilic substitution reactions and the reduction of hydroxy and methoxy derivatives, leading to various benzenetetraamine compounds. These reactions are crucial for understanding the synthetic pathways and potential modifications of similar compounds (Mataka et al., 1992).
Crystal Engineering and Phase Transition Studies
- Johnstone et al. (2010) conducted a study on Methyl 2-(carbazol-9-yl)benzoate, which shows a structural resemblance to the compound . This research focused on the use of pressure as a tool in crystal engineering, leading to the induction of phase transitions in structures with high molecular complexity. Such studies are vital for understanding the physical properties and potential applications in materials science (Johnstone et al., 2010).
Antimicrobial and Molluscicidal Activities
- Research by Orjala et al. (1993) on prenylated benzoic acid derivatives, including compounds structurally similar to this compound, showed significant antimicrobial and molluscicidal activities. This indicates the potential of such compounds in developing new antimicrobial agents (Orjala et al., 1993).
properties
IUPAC Name |
methyl 4-[(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-4-12-22-17-15(25-2)6-5-7-16(17)27-20(22)21-18(23)13-8-10-14(11-9-13)19(24)26-3/h4-11H,1,12H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSXARFCKCBQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C(=O)OC)N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Morpholinobenzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2832905.png)

![4,7,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B2832907.png)
![6-Methoxy-4-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoline](/img/structure/B2832908.png)
![2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2832909.png)

![(4-methylthiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2832911.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2832918.png)
![N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2832919.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832920.png)

![5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2832923.png)
![1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2832924.png)